Furo[3,2-c]pyridine-2-carboxamide
Description
Structural Characteristics and Nomenclature
The this compound structure consists of a bicyclic framework where a furan ring (oxygen-containing five-membered heterocycle) is fused to a pyridine ring (six-membered nitrogen heterocycle). The fusion occurs at the pyridine’s third position and the furan’s second position, as denoted by the [3,2-c] notation in IUPAC nomenclature. The carboxamide group (-CONH2) is attached to the second position of the fused system, influencing both electronic properties and intermolecular interactions.
Table 1: Key Structural Descriptors of this compound Derivatives
The planar bicyclic system enables π-stacking interactions, while the carboxamide group participates in hydrogen bonding, enhancing solubility and bioactivity. Substituents such as fluorine, iodine, or cyclopropyl groups modulate electronic effects and steric bulk, as seen in derivatives like 3-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy). The stereochemistry of side chains, exemplified by the (2S)-2-hydroxypropoxy group in CAS 1009333-44-1, further diversifies molecular properties.
Historical Development in Heterocyclic Chemistry
The synthesis of furo[3,2-c]pyridine derivatives originated in the late 20th century, driven by interest in fused heterocycles for drug discovery. Early routes relied on cyclocondensation reactions, but modern methods employ transition-metal catalysis and tandem processes. A landmark advancement involved Sonogashira coupling between 4-hydroxy-3-iodopyridine and terminal alkynes, followed by 5-endo-dig cyclization to form the furan ring. This cascade strategy enabled efficient access to multivalent furopyridines, including divalent and trivalent systems.
Table 2: Milestones in Furo[3,2-c]Pyridine Synthesis
The scaffold’s versatility is evident in its pharmaceutical applications. For instance, neuroprotective and antiproliferative activities were identified in tetracyclic benzofuro[3,2-c]quinoline derivatives. Modifications at the carboxamide position, such as N-alkoxy substitutions (e.g., hydroxyethoxy or hydroxypropoxy groups), improved pharmacokinetic profiles in preclinical studies. Computational studies further highlighted its potential as a topoisomerase-II inhibitor, spurring synthetic campaigns to optimize bioactivity.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H,(H2,9,11) |
InChI Key |
GBJNZGDNTWILNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine-based compounds . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Furo[3,2-c]pyridine-2-carboxamide exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through its action on various kinases and receptors.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy.
- Anti-inflammatory Effects : By modulating receptor activity related to inflammation, the compound may offer therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
-
Cancer Research : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Study Reference : The findings indicated that treatment with this compound resulted in significant reductions in tumor size in animal models.
-
Inflammatory Disease Models : In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
- Study Reference : The compound showed efficacy in reducing cytokine levels associated with inflammation.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways, leading to its anticancer effects . The compound can bind to specific proteins and enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[3,2-c]pyridine-2-carboxamide Derivatives
Pyrrolo[3,2-c]pyridine-2-carboxamide derivatives, such as N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide, replace the furan ring with a pyrrole moiety. These compounds are studied as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Biological assays indicate moderate NAMPT inhibition (IC₅₀ ~100 nM), suggesting room for optimization .
Thieno[2,3-b]pyridine-2-carboxamide Analogs
Thieno[2,3-b]pyridine-2-carboxamide derivatives, exemplified by 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide, substitute the furan with a thiophene ring. This compound exhibits antipsychotic activity via muscarinic receptor modulation, demonstrating how ring heteroatom choice (O vs. S) can pivot therapeutic applications .
Furo[2,3-b]pyridine-2-carboxamide Derivatives
Furo[2,3-b]pyridine-2-carboxamide derivatives differ in the fusion position of the furan and pyridine rings (2,3-b vs. 3,2-c). This structural variation alters the molecule’s topology, affecting binding to targets like DNA topoisomerase II. Microwave-assisted synthesis of these compounds yields potent anticancer activity (IC₅₀ = 0.8–2.4 µM against MCF-7 breast cancer cells), comparable to doxorubicin, highlighting the impact of ring fusion geometry on bioactivity .
Substituted Furo[3,2-c]pyridine-2-carboxamide MEK Inhibitors
The compound 3-[(4-cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)this compound demonstrates the importance of substituents in enhancing target affinity. The 4-cyclopropyl-2-fluorophenyl group improves hydrophobic interactions with MEK1’s allosteric pocket, while the 2-hydroxyethoxy side chain increases solubility. Crystallographic data (PDB: 4U80) reveal a binding energy of −9.2 kcal/mol, with an IC₅₀ of 4 nM, outperforming earlier analogs lacking these substituents .
Structural and Pharmacological Data Table
Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
